molecular formula C7H13BrO B2577398 (2-Bromo-1-ethoxyethyl)cyclopropane CAS No. 1086271-38-6

(2-Bromo-1-ethoxyethyl)cyclopropane

Cat. No.: B2577398
CAS No.: 1086271-38-6
M. Wt: 193.084
InChI Key: ZRRXTABJXKDJNU-UHFFFAOYSA-N
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Description

(2-Bromo-1-ethoxyethyl)cyclopropane is an organic compound with the molecular formula C7H13BrO It features a cyclopropane ring substituted with a bromoethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-1-ethoxyethyl)cyclopropane typically involves the reaction of cyclopropane with 2-bromo-1-ethoxyethane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclopropane, followed by the addition of 2-bromo-1-ethoxyethane to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-1-ethoxyethyl)cyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of ethoxyethylcyclopropane.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in polar solvents.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

    Substitution Reactions: Various substituted cyclopropane derivatives.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Ethoxyethylcyclopropane.

Scientific Research Applications

(2-Bromo-1-ethoxyethyl)cyclopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-1-ethoxyethyl)cyclopropane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ethoxyethyl group can undergo oxidation or reduction. These reactions can lead to the formation of different products, which may interact with biological pathways or chemical processes.

Comparison with Similar Compounds

    Cyclopropane: A simple cycloalkane with a three-membered ring.

    2-Bromoethylcyclopropane: Similar structure but lacks the ethoxy group.

    1-Ethoxyethylcyclopropane: Similar structure but lacks the bromine atom.

Uniqueness: (2-Bromo-1-ethoxyethyl)cyclopropane is unique due to the presence of both a bromo and an ethoxyethyl group on the cyclopropane ring

Properties

IUPAC Name

(2-bromo-1-ethoxyethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-2-9-7(5-8)6-3-4-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRXTABJXKDJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CBr)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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